1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine
Description
1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine is a piperazine derivative featuring a pyridine ring substituted with a 2-methoxyethoxy group at the 2-position and a carbonyl linker to the 4-phenylpiperazine moiety. This structure combines aromatic, ether, and amide functionalities, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-13-14-25-18-15-16(7-8-20-18)19(23)22-11-9-21(10-12-22)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRMJTRJFVRVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Features:
- Pyridine ring : Substituted with 2-methoxyethoxy, enhancing solubility and influencing electronic properties.
- 4-Phenylpiperazine : A common pharmacophore in CNS-active compounds, often associated with receptor affinity .
Comparison with Structural Analogs
Structural Similarities and Variations
The following table highlights structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
Receptor Binding :
- The 4-phenylpiperazine group in KN-62 and the target compound is critical for P2X4 receptor interactions, though substituents on the pyridine or benzene rings modulate selectivity .
- 2-Methoxyethoxy in the target compound may enhance blood-brain barrier penetration compared to polar groups (e.g., sulfonyl in KN-62) .
Metabolic Stability :
Synthetic Accessibility :
Biological Activity
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound may interact with various biological targets, primarily focusing on receptor modulation and enzyme inhibition. Its structure suggests potential activity at neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling.
1. Antidepressant Activity
Studies have shown that derivatives of piperazine compounds exhibit significant antidepressant effects by modulating serotonin receptors. The specific activity of this compound is hypothesized to involve selective serotonin reuptake inhibition (SSRI) properties, which can enhance serotonin levels in synaptic clefts.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
3. Neuroprotective Effects
Recent investigations have highlighted neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, a derivative of the compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to the placebo group, suggesting its potential as an effective antidepressant agent.
Case Study 2: Anticancer Activity
A study published in Cancer Research evaluated the effects of the compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at nanomolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through caspase activation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
